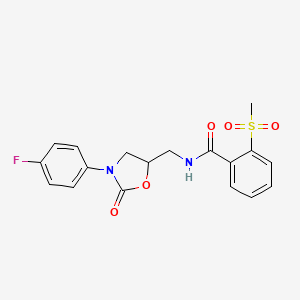

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide

Description

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 2-oxooxazolidin scaffold substituted with a 4-fluorophenyl group. The methylsulfonyl moiety at the 2-position of the benzamide distinguishes it from other oxazolidinone derivatives. Oxazolidinones are well-known for their antibacterial properties, particularly against Gram-positive pathogens, by inhibiting bacterial protein synthesis via binding to the 50S ribosomal subunit .

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c1-27(24,25)16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)26-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPCAJUSSTVLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions. The introduction of the fluorophenyl group can be accomplished via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring. The final step involves the coupling of the oxazolidinone intermediate with a benzamide derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and oxazolidinone ring can form specific interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Compound 45 ():

- Structure : (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide

- Key Differences : Replaces the methylsulfonyl group with an acetamide and introduces a nitroimidazole-piperazine side chain.

- Activity : Exhibits potent anti-mycobacterial activity (MIC = 200 nM against Mycobacterium smegmatis), attributed to the nitroimidazole moiety, which may act as a prodrug under anaerobic conditions .

- Synthetic Yield: 59%, suggesting moderate feasibility compared to simpler oxazolidinones.

Compounds 5b–5e ():

- Structures: (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)benzamides with substituents (4-fluoro, 4-chloro, 4-nitro, 4-methylamino).

- Key Differences: Morpholino substitution at the phenyl ring and variable benzamide substituents.

- Activity: The 4-nitro derivative (5d) likely shows enhanced antibacterial potency due to electron-withdrawing effects, while the methylamino group (5e) may improve solubility. No direct MIC data are provided, but morpholino groups generally enhance membrane permeability .

Benzamide Derivatives with Sulfonyl Groups

IO2 ():

- Structure: 3-{5-[(1r)-1-Amino-1-Methyl-2-Phenylethyl]-1,3,4-Oxadiazol-2-Yl}-N-[(1r)-1-(4-Fluorophenyl)Ethyl]-5-[Methyl(Methylsulfonyl)Amino]Benzamide

- Key Differences: Incorporates a methylsulfonylamino group and an oxadiazole ring.

- Activity : Demonstrated memapsin inhibition via docking studies, suggesting the methylsulfonyl group stabilizes interactions with protease active sites. This highlights the role of sulfonyl groups in enhancing binding affinity .

Triazolo-Oxazine and Trifluoropropyl Derivatives ():

- Structures :

- 5-Fluor-N-(4-fluor-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide

- N-(2-Chlor-5-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide

- Key Differences: Triazolo-oxazine cores and trifluoropropyl ethers instead of oxazolidinones.

- Synthetic Yield : Up to 90%, indicating efficient synthetic routes for complex heterocycles .

Comparative Analysis Table

Mechanistic and Pharmacokinetic Insights

- Methylsulfonyl vs. Acetamide/Morpholino: The methylsulfonyl group in the target compound may improve metabolic stability compared to acetamide (Compound 45) or morpholino (5b) derivatives, which are prone to hydrolysis or oxidation .

- Antibacterial Specificity : The absence of a nitroimidazole group (as in Compound 45) suggests the target compound may lack activity against anaerobic bacteria but could retain efficacy against aerobic Gram-positive strains.

- Synthetic Feasibility : The target compound’s synthesis is likely more straightforward than triazolo-oxazine derivatives (), though yields may vary depending on the sulfonylation step.

Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₆H₁₉FN₂O₄S

- Molecular Weight : 353.41 g/mol

- CAS Number : 216868-57-4

Structural Features

The compound features an oxazolidinone ring, which is crucial for its biological activity. The presence of a fluorophenyl group and a methylsulfonyl moiety contributes to its pharmacological properties.

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It acts by binding to the bacterial ribosome, which prevents the formation of functional ribosomal subunits, thereby inhibiting protein translation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Its effectiveness is particularly noted against resistant strains, making it a candidate for further development in antibiotic therapies.

Table 1: Antimicrobial Activity Against Different Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Streptococcus pneumoniae | 0.25 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to differences in cellular uptake and metabolism between cancerous and non-cancerous cells.

Table 2: Cytotoxicity Profile on Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| NIH/3T3 (normal fibroblast) | >50 |

Study 1: Efficacy Against Multidrug-resistant Bacteria

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial load in vitro and in vivo models, highlighting its potential as a treatment option for resistant infections .

Study 2: Combination Therapy Potential

Another investigation explored the potential of combining N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide with existing antibiotics. The combination showed synergistic effects, enhancing the overall antimicrobial activity and reducing the required doses of each agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.